Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate

Catalog No.
S12771838
CAS No.
M.F
C16H13BrF2O2
M. Wt
355.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate

Product Name

Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate

IUPAC Name

ethyl 2-[4-(4-bromophenyl)phenyl]-2,2-difluoroacetate

Molecular Formula

C16H13BrF2O2

Molecular Weight

355.17 g/mol

InChI

InChI=1S/C16H13BrF2O2/c1-2-21-15(20)16(18,19)13-7-3-11(4-8-13)12-5-9-14(17)10-6-12/h3-10H,2H2,1H3

InChI Key

AZWFSMHEZPZJFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(F)F

Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate is a chemical compound with the molecular formula C16H13BrF2OC_{16}H_{13}BrF_2O and a molecular weight of 355.18 g/mol. This compound features a biphenyl structure substituted with a bromine atom at the para position and a difluoroacetate group. It is typically encountered as a liquid and is utilized in various chemical syntheses due to its unique reactivity profile.

, notably in nucleophilic substitution and coupling reactions. The bromine atom in the biphenyl moiety can act as a leaving group, allowing for substitution reactions with nucleophiles. Additionally, the difluoroacetate group can undergo hydrolysis or transesterification, making it useful in forming other derivatives.

The synthesis of ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate can be achieved through various methods:

  • Bromination of Biphenyl: Biphenyl can be brominated using bromine or brominating agents to introduce the bromine substituent at the para position.
  • Formation of Difluoroacetate: The difluoroacetate moiety can be introduced through esterification reactions involving difluoroacetic acid and an alcohol.
  • Coupling Reactions: Using palladium-catalyzed cross-coupling methods, such as Suzuki or Heck reactions, can facilitate the formation of the biphenyl structure with the desired substituents.

Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate finds applications primarily in organic synthesis. It serves as an intermediate for producing pharmaceuticals, agrochemicals, and materials science applications where biphenyl derivatives are desirable. Its unique structure allows it to be used in developing compounds with specific electronic properties.

Interaction studies involving ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate focus on its reactivity with various nucleophiles and electrophiles. The compound's interactions can be studied using techniques like NMR spectroscopy, mass spectrometry, and chromatography to elucidate reaction pathways and product formation.

Several compounds share structural similarities with ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate. Here are some comparable compounds:

Compound NameStructureKey Features
Ethyl bromodifluoroacetateF2BrCH2CO2C2H5F_2BrCH_2CO_2C_2H_5Used in introducing CF2 groups in synthesis
4'-Fluorobiphenyl acetateC13H11FO2C_{13}H_{11}FO_2Exhibits different reactivity due to fluorine
4'-Chlorobiphenyl acetateC13H11ClO2C_{13}H_{11}ClO_2Chlorine provides different electronic properties
4-Bromo-3-fluorobiphenylC12H9BrFC_{12}H_{9}BrFSimilar halogenation effects

Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate is unique due to its combination of both bromine and difluoro groups, which can significantly influence its reactivity and biological activity compared to other similar compounds.

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Exact Mass

354.00670 g/mol

Monoisotopic Mass

354.00670 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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